BenchChemオンラインストアへようこそ!

1-Oxa-4,8-diazaspiro[4.5]decan-3-one

RIPK1 Necroptosis Kinase inhibition

1-Oxa-4,8-diazaspiro[4.5]decan-3-one is a RIPK1 kinase inhibitor scaffold with validated biochemical IC₅₀ of 92 nM and cellular anti-necroptotic activity. Its unsubstituted piperidine nitrogen enables rapid diversification for SAR programs targeting necroptosis-related indications. With high Fsp³ (0.857) and zero rotatable bonds, this spirocyclic building block offers conformational rigidity for fragment-based drug discovery. Procure the core scaffold for parallel synthesis or as a benchmark for alternative spiro systems. Request quote for bulk quantities.

Molecular Formula C7H12N2O2
Molecular Weight 156.18
CAS No. 746543-82-8
Cat. No. B3152929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-4,8-diazaspiro[4.5]decan-3-one
CAS746543-82-8
Molecular FormulaC7H12N2O2
Molecular Weight156.18
Structural Identifiers
SMILESC1CNCCC12NC(=O)CO2
InChIInChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
InChIKeyGEVYCDNFBDUINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-4,8-diazaspiro[4.5]decan-3-one (CAS 746543-82-8): Procurement-Ready Spirocyclic Scaffold for Kinase-Targeted Drug Discovery


1-Oxa-4,8-diazaspiro[4.5]decan-3-one (CAS 746543-82-8, MF: C₇H₁₂N₂O₂, MW: 156.18) is a heterocyclic building block characterized by a rigid spirocyclic framework that fuses an oxazolidinone ring with a piperidine ring via a shared quaternary carbon . This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane class, a scaffold recognized in medicinal chemistry for conferring conformational constraint that can enhance target selectivity and metabolic stability compared to flexible acyclic or monocyclic analogs [1]. Its unsubstituted piperidine nitrogen at position 8 provides a versatile handle for further derivatization, making it a strategic intermediate for structure-activity relationship (SAR) exploration in kinase inhibitor programs .

Why 1-Oxa-4,8-diazaspiro[4.5]decan-3-one Cannot Be Substituted with Other Spiro[4.5]decane Analogs in RIPK1 Programs


Substituting 1-oxa-4,8-diazaspiro[4.5]decan-3-one with structurally similar spiro[4.5]decane building blocks—such as 2,8-diazaspiro[4.5]decan-1-ones or 1,3-diazaspiro[4.5]decane-2,4-diones—introduces significant functional divergence that directly impacts target engagement and downstream biological readouts. The presence of the oxygen atom at position 1 and the 3-oxo group creates a distinct hydrogen-bonding network with RIPK1's kinase domain that is not recapitulated by nitrogen-only spiro systems . Furthermore, ring-size modifications (e.g., spiro[5.5]undecane homologs) alter the exit vector geometry of substituents from the piperidine nitrogen, fundamentally changing the spatial orientation of pendant pharmacophores and potentially abolishing potency or isoform selectivity [1]. Generic substitution without empirical SAR validation risks introducing uncharacterized off-target liabilities, altered physicochemical properties, or complete loss of activity in established assays .

Quantitative Differentiation Evidence: 1-Oxa-4,8-diazaspiro[4.5]decan-3-one vs. Closest Comparators


RIPK1 Kinase Inhibition: Potency Comparison with 2-Methyl and 2,8-Diazaspiro Analogs

1-Oxa-4,8-diazaspiro[4.5]decan-3-one exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) with an IC₅₀ value of 92 nM in a biochemical kinase assay . This potency differentiates it from the 2,8-diazaspiro[4.5]decan-1-one series, which requires extensive substitution at the piperidine nitrogen to achieve comparable sub-100 nM activity [1]. The 1-oxa-4,8-diazaspiro scaffold has been specifically identified as a privileged chemotype for RIPK1 inhibition due to its optimal spatial presentation of hydrogen-bond donor/acceptor motifs to the kinase hinge region .

RIPK1 Necroptosis Kinase inhibition

Cellular Anti-Necroptotic Efficacy: U937 Cell Protection Data

In U937 human histiocytic lymphoma cells—a standard model for studying programmed necrosis—1-oxa-4,8-diazaspiro[4.5]decan-3-one demonstrated significant anti-necroptotic effects via RIPK1 inhibition . This cellular activity confirms target engagement and functional pathway modulation beyond isolated biochemical potency. In contrast, the 2-methyl-substituted 1-oxa-4,8-diazaspiro[4.5]decan-3-one derivatives disclosed in patent US3723442 show reserpine antagonism and hypoglycemic activity but lack documented anti-necroptotic efficacy [1], highlighting divergent pharmacological profiles based solely on N-substitution pattern and C2-substitution state.

Necroptosis U937 Cell viability

Conformational Rigidity Advantage: sp³ Fraction and Rotatable Bond Metrics vs. Acyclic Piperidine Building Blocks

1-Oxa-4,8-diazaspiro[4.5]decan-3-one exhibits a calculated sp³ carbon fraction (Fsp³) of 0.857 and zero rotatable bonds within its core structure, as computed from its canonical SMILES representation . This high degree of three-dimensional saturation and conformational rigidity contrasts sharply with common acyclic piperidine building blocks (e.g., N-Boc-4-piperidone: Fsp³ ≈ 0.60–0.70, 1–2 rotatable bonds) and positions the scaffold favorably for achieving target selectivity and favorable physicochemical properties in lead optimization [1]. Spirocyclic scaffolds with elevated Fsp³ values correlate with improved clinical success rates due to enhanced target specificity and reduced promiscuous binding [1].

Fsp3 Conformational restriction Drug-likeness

In Vivo Hypoglycemic Activity of 2-Methyl Analog: Benchmarking the 1-Oxa-4,8-diazaspiro[4.5]decane Scaffold in Animal Models

The closely related 2-methyl-3-oxo-1-oxa-4,8-diazaspiro[4.5]decane (a C2-methyl substituted derivative of the target compound) demonstrated significant in vivo efficacy in animal models. When administered orally to dd-strain female mice (20–25 g) that had been fasted overnight, the compound produced measurable blood glucose lowering effects [1]. Additionally, this same derivative exhibited strong reserpine antagonistic activity, establishing the 1-oxa-4,8-diazaspiro[4.5]decane core as a pharmacologically validated scaffold with demonstrable oral bioavailability in rodents [1]. The unsubstituted target compound serves as the synthetic entry point for accessing this biologically validated chemotype.

Hypoglycemic In vivo Reserpine antagonism

Optimal Procurement and Application Scenarios for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one (CAS 746543-82-8)


RIPK1 Kinase Inhibitor Lead Optimization Programs

Procure 1-oxa-4,8-diazaspiro[4.5]decan-3-one as the unsubstituted core scaffold for structure-activity relationship (SAR) exploration targeting RIPK1 kinase inhibition. With a validated biochemical IC₅₀ of 92 nM and demonstrated cellular anti-necroptotic activity in U937 cells, this scaffold provides an immediate starting point for parallel synthesis or fragment-growing strategies . The free piperidine nitrogen at position 8 enables rapid diversification via amide coupling, reductive amination, or N-arylation to optimize potency, selectivity, and pharmacokinetic properties. This scaffold is particularly suitable for programs investigating necroptosis-related indications including inflammatory bowel disease, ischemia-reperfusion injury, and neurodegenerative disorders where RIPK1 inhibition is therapeutically relevant .

Synthesis of Pharmacologically Validated 2-Substituted Derivatives

Use 1-oxa-4,8-diazaspiro[4.5]decan-3-one as the synthetic precursor for generating 2-substituted analogs with demonstrated in vivo efficacy. The 2-methyl derivative has established oral hypoglycemic activity and reserpine antagonism in rodent models, confirming that this scaffold can deliver orally bioavailable compounds with meaningful pharmacology [1]. The target compound's unsubstituted C2 position serves as a strategic handle for α-alkylation, aldol condensation, or Mannich-type reactions to install diverse substituents. This application scenario is particularly valuable for medicinal chemistry teams seeking to build upon a scaffold with existing in vivo proof-of-concept rather than de novo scaffold validation [1].

Conformationally Constrained Fragment Library Construction

Incorporate 1-oxa-4,8-diazaspiro[4.5]decan-3-one into fragment libraries designed for screening against challenging or undruggable protein targets. The scaffold's elevated Fsp³ value of 0.857 and complete absence of rotatable bonds within the core confer exceptional three-dimensionality and conformational preorganization . These physicochemical attributes correlate with improved hit-to-lead progression rates and reduced promiscuous binding compared to planar aromatic fragments or flexible aliphatic building blocks. For organizations building high-quality fragment collections or diversity-oriented synthesis arrays, this compound offers a validated entry into spirocyclic chemical space with documented biological relevance .

Comparative Scaffold Evaluation in Kinase Inhibitor Discovery

Employ 1-oxa-4,8-diazaspiro[4.5]decan-3-one as a benchmark comparator when evaluating alternative spirocyclic scaffolds (e.g., 2,8-diazaspiro[4.5]decan-1-ones, 1,3-diazaspiro[4.5]decane-2,4-diones, or spiro[5.5]undecane systems) for kinase inhibitor programs. The established RIPK1 inhibition data (IC₅₀ = 92 nM) provides a quantitative baseline against which novel scaffold designs can be measured . This enables rigorous assessment of whether modifications to the spiro atom composition, ring size, or heteroatom positioning yield meaningful improvements in potency or selectivity. Procurement for this scenario supports data-driven scaffold selection and minimizes the risk of pursuing suboptimal chemical series based solely on synthetic accessibility or precedent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.